molecular formula C9H11F2NO B1393390 2-Ethoxy-3,5-difluorobenzylamine CAS No. 1017779-86-0

2-Ethoxy-3,5-difluorobenzylamine

Cat. No. B1393390
CAS RN: 1017779-86-0
M. Wt: 187.19 g/mol
InChI Key: SEDCPAAAKKLOJU-UHFFFAOYSA-N
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Description

“2-Ethoxy-3,5-difluorobenzylamine” is a chemical compound with the CAS Number: 1017779-86-0 . It has a molecular weight of 187.19 and its IUPAC name is (2-ethoxy-3,5-difluorophenyl)methanamine . It is a liquid at ambient temperature .


Synthesis Analysis

The synthesis of 2-Ethoxy-3,5-difluorobenzylamine involves a multi-step process starting with 2-fluoro-3,5-difluoroaniline and ethyl iodoacetate. The reaction is carried out by introducing a base, N-methylmorpholine, and a catalyst, copper iodide, to the mixture.


Molecular Structure Analysis

The InChI code for 2-Ethoxy-3,5-difluorobenzylamine is 1S/C9H11F2NO/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4H,2,5,12H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Ethoxy-3,5-difluorobenzylamine is a colorless to pale-yellow liquid. It has a boiling point of 272-276°C at 1013 hPa. It is slightly soluble in water and soluble in many organic solvents like chloroform, acetone, and methanol.

Scientific Research Applications

  • Chemosensor Development A study by Roy et al. (2019) described the synthesis of a rhodamine-based compound that functions as a fluorescent dual sensor for Zn2+ and Al3+ ions. This compound, synthesized under mild conditions, demonstrates the potential of 2-ethoxy-3,5-difluorobenzylamine derivatives in the development of chemosensors.

  • Pharmaceutical Intermediate Synthesis The transformation of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile into various pyridine and guanidine derivatives, as explored by Kalogirou et al. (2015), illustrates the application of similar compounds in synthesizing intermediates for pharmaceutical purposes.

  • Catalysis in Photodegradation of Dyes Dasgupta et al. (2014) detailed the synthesis of a biogenic potentially tetradentate ligand and its use in the efficient photodegradation of dyes under visible-light irradiation. This study highlights the role of 2-ethoxy-3,5-difluorobenzylamine derivatives in environmental applications like dye degradation.

  • Nucleoside Chemistry The research by Kraus and Attardo (1993) on the synthesis of cis- and trans-5-Ethoxy-1,3-oxathiolane-2-carboxylic acids and their role in nucleoside chemistry demonstrates the utility of these compounds in creating intermediates for nucleoside synthesis.

  • Ligand Synthesis for Metal Complexes The synthesis of a biogenic ligand and its reaction with FeCl3 to form a complex, as investigated by Dasgupta et al. (2014), showcases the application in creating metal complexes that can be used for various catalytic and pharmaceutical purposes.

  • Development of Novel Photophysical Materials Çakır et al. (2014) synthesized new iron and cobalt phthalocyanines with 2-ethoxy-3,5-difluorobenzylamine derivatives, demonstrating the potential in developing materials with novel photophysical properties.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

properties

IUPAC Name

(2-ethoxy-3,5-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDCPAAAKKLOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281144
Record name 2-Ethoxy-3,5-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-difluorobenzylamine

CAS RN

1017779-86-0
Record name 2-Ethoxy-3,5-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-3,5-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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